molecular formula C15H13N B8770806 Diphenyl-prop-2-ynyl-amine CAS No. 4282-80-8

Diphenyl-prop-2-ynyl-amine

Cat. No.: B8770806
CAS No.: 4282-80-8
M. Wt: 207.27 g/mol
InChI Key: HKNQBFKONPRYFG-UHFFFAOYSA-N
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Description

Diphenyl-prop-2-ynyl-amine is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4282-80-8

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

N-phenyl-N-prop-2-ynylaniline

InChI

InChI=1S/C15H13N/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3-12H,13H2

InChI Key

HKNQBFKONPRYFG-UHFFFAOYSA-N

Canonical SMILES

C#CCN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well-stirred mixture of diphenylamine (50 g, 0.3 mol), powdered potassium hydroxide (43 g, 0.65 mol) and tetrabutylammonium bromide (4.7 g, 0.015 mol) in 500 ml of tetrahydrofuran is added dropwise with cooling propargyl bromide (42 g, 0.35 mol). The resulting mixture is stirred at room temperature for one hour and then at 60° C. for ten hours. The mixture is cooled, diluted with diethyl ether and then filtered. The solvent is removed from the filtrate in vacuo to give a black oil. Distillation of said oil gives a fraction boiling at 105-107 at 0.4 torr. Said fraction is then chromatographed (silica gel, hexane) to give 16 g (27% yield) of the title compound as a pale yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27%

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